4-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide
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Overview
Description
1-(4-CHLOROBENZOYL)-3-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is a complex organic compound that features a benzotriazole core substituted with chlorobenzoyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZOYL)-3-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA typically involves the reaction of 4-chlorobenzoyl chloride with 2-(4-chlorophenyl)-2H-1,2,3-benzotriazole-5-thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZOYL)-3-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzoyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiourea moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The benzotriazole core can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the thiourea moiety.
Scientific Research Applications
1-(4-CHLOROBENZOYL)-3-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible use in the development of new materials with specific properties, such as corrosion resistance or enhanced thermal stability .
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-3-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorobenzoyl)benzofuran: A compound with a similar chlorobenzoyl group but different core structure.
4-Chlorobenzoyl chloride: A precursor used in the synthesis of various chlorobenzoyl derivatives
4-Chlorobenzyl chloride: Another chlorinated aromatic compound with different reactivity and applications.
Uniqueness
1-(4-CHLOROBENZOYL)-3-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is unique due to its combination of a benzotriazole core with chlorobenzoyl and chlorophenyl groups. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C20H13Cl2N5OS |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
4-chloro-N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H13Cl2N5OS/c21-13-3-1-12(2-4-13)19(28)24-20(29)23-15-7-10-17-18(11-15)26-27(25-17)16-8-5-14(22)6-9-16/h1-11H,(H2,23,24,28,29) |
InChI Key |
IYOVUJHBIDRBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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